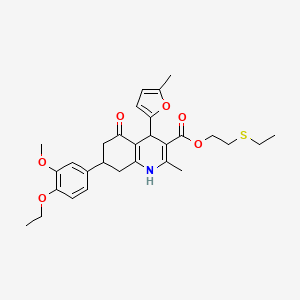![molecular formula C24H22N4O3 B11594801 (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594801.png)
(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.
Attachment of the piperidine-1-carbonyl group: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or ester precursor.
Formation of the prop-2-enenitrile moiety: This step typically involves a condensation reaction between an aldehyde or ketone and a nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE:
Mécanisme D'action
The mechanism by which (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA Interactions: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.
Phenoxy-substituted compounds:
Piperidine-containing compounds: These compounds feature a piperidine ring, which can influence their pharmacokinetic properties and therapeutic potential.
By comparing these compounds, researchers can identify the unique features and advantages of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE , such as its specific biological activity or chemical reactivity.
Propriétés
Formule moléculaire |
C24H22N4O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O3/c1-17-9-8-14-28-21(17)26-22(31-19-10-4-2-5-11-19)20(24(28)30)15-18(16-25)23(29)27-12-6-3-7-13-27/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3/b18-15+ |
Clé InChI |
NTWXJUPMISYJLK-OBGWFSINSA-N |
SMILES isomérique |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11594725.png)
![propan-2-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594733.png)
![3-{2-[(2-Chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11594739.png)
![methyl 4-{[7-(4-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11594743.png)
![8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11594752.png)
![1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11594755.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11594769.png)
![3-{5-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11594782.png)
![4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11594786.png)
![3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11594794.png)

![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594824.png)
![8-benzyl-6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11594825.png)
